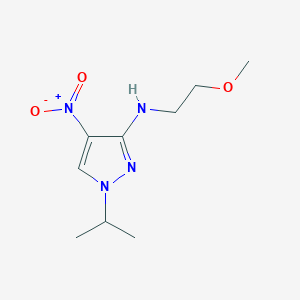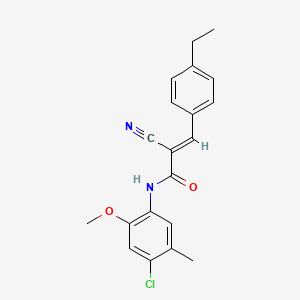![molecular formula C18H10N2O5 B2585848 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 42388-17-0](/img/structure/B2585848.png)
2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains an isoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . Isoquinolines are found in a number of biologically active molecules and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the nitro group is a strong electron-withdrawing group and could make the molecule susceptible to nucleophilic attack. The hydroxyphenyl group could potentially undergo reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s reactivity. The hydroxyphenyl group could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Li et al. (2017) demonstrates the synthesis of heterocyclic derivatives, specifically 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones, through a tandem nitration/cyclization reaction. This method uses nitrogen dioxide as both the nitro source and oxidant, facilitating the production of isoquinolinedione derivatives with various substituent groups. These products can be further converted into aminomethyl or hydroxyl-substituted heterocyclic derivatives, highlighting the versatility of this approach in synthetic chemistry (Li et al., 2017).
Polymer Stabilization
Bojinov et al. (2005) synthesized novel blue-emitting adducts of 2-(2-hydroxyphenyl)-benzotriazole and benzo[de]isoquinoline-1,3-dione, aiming for simultaneous brightening and stabilization of polymers. These compounds exhibit good photostabilizing efficiency, indicating their potential in enhancing the durability and aesthetic appeal of polymer materials (Bojinov et al., 2005).
Antitumor Activity
A study by Mukherjee et al. (2013) evaluated the antitumor efficacy and toxicity of a novel derivative, specifically focusing on its in vivo anti-tumoral potency in mouse models. This compound demonstrated significant tumor regression effects without notable cardiotoxicity, hepatotoxicity, or nephrotoxicity, suggesting its potential as a candidate for further drug development (Mukherjee et al., 2013).
Mechanism of Action
Target of Action
Compounds like “2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme, thereby altering its function. This could lead to changes in the biological process that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or enhance a pathway, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it affects. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-11-6-4-10(5-7-11)19-17(22)13-3-1-2-12-15(20(24)25)9-8-14(16(12)13)18(19)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZFEVHUABGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea](/img/structure/B2585766.png)
![1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2585768.png)


![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)

![Ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate](/img/structure/B2585776.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)


![5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2585787.png)
